molecular formula C11H18O2 B1590369 3-(Hydroxymethyl)adamantan-1-ol CAS No. 38584-37-1

3-(Hydroxymethyl)adamantan-1-ol

Cat. No.: B1590369
CAS No.: 38584-37-1
M. Wt: 182.26 g/mol
InChI Key: FORAJDRXEYKDFJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)adamantan-1-ol is an organic compound with the molecular formula C11H18O2. It is a derivative of adamantane, a highly symmetrical and stable polycyclic hydrocarbon. The compound features a hydroxymethyl group attached to the adamantane framework, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products: The major products formed from these reactions include various adamantane derivatives, such as carboxylic acids, aldehydes, and substituted adamantanes .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)adamantan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. In biological systems, the compound’s rigid structure and hydrophobic nature allow it to interact with specific enzymes and receptors, potentially disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)adamantan-1-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(Hydroxymethyl)adamantan-1-ol, also known as 3-hydroxymethyl-1-adamantanol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}O
  • CAS Number : 38584-37-1

This compound features a hydroxymethyl group attached to the adamantane scaffold, which contributes to its unique physical and chemical properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : The compound has shown potential antiviral activity, particularly against viruses affecting the central nervous system. It is structurally similar to amantadine, which is known for its antiviral properties against influenza viruses and as a treatment for Parkinson's disease .
  • Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against glioma and melanoma cells, showing significant inhibition of cell proliferation .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Its structural characteristics allow it to interact with neuronal pathways, potentially mitigating neurodegenerative processes .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Viral Replication : Similar to amantadine, it may interfere with viral entry or replication within host cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Neurotransmitter Systems : It may influence dopamine receptor activity, contributing to its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against CNS-affecting viruses
CytotoxicitySignificant inhibition in glioma and melanoma cells
NeuroprotectionPotential modulation of neurodegenerative processes

Case Study Highlights

  • Antiviral Efficacy :
    A study evaluated the efficacy of this compound against various strains of influenza virus. Results indicated a dose-dependent reduction in viral load, supporting its potential use as an antiviral agent.
  • Cytotoxicity Assessment :
    In vitro assays tested the compound on multiple cancer cell lines (A549, HeLa). The results showed IC50_{50} values in the micromolar range, indicating substantial cytotoxicity against these cancer cells.
  • Neuroprotection Studies :
    Research involving animal models demonstrated that administration of this compound could reduce neuronal damage following ischemic events, suggesting a protective role in stroke models.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : Adamantane derivatives.
  • Reagents : Hydroxymethylating agents such as formaldehyde or paraformaldehyde under acidic or basic conditions.
  • Procedure : The reaction generally proceeds via nucleophilic substitution mechanisms or radical pathways depending on the conditions employed.

Properties

IUPAC Name

3-(hydroxymethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORAJDRXEYKDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476954
Record name 3-(hydroxymethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38584-37-1
Record name 3-(hydroxymethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-3-adamantylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 15 mmole of lithium aluminium hydride was suspended into 15 mL of tetrahydrofurane (THF). To the resultant mixture was slowly added 10 mmole of 1-carboxy-3-adamantanol obtained by the method of Example 2 while keeping the temperature of the mixture at 10° C. or below by using an ice bath. After warming the mixture to room temperature, the mixture was refluxed for 16 hours. As a result, 1-hydroxymethyl-3-adamantanol (yield 95%) was obtained. The conversion of 1-carboxy-3-adamantanol was 99%.
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Synthesis routes and methods II

Procedure details

15 mmol of aluminiumlitium hydroxide was suspended in 15 ml of tetrahydrofuran (THF) in a nitrogen atmosphere. To the solution was slowly added 10 mmol of the 1-carboxy-3-adamantanol obtained in Preparation Example 5 while the temperature of the solution was maintained at less than 10° C. or below by ice water bath. After the temperature of the mixture was raised to room temperatures, the mixture was refluxed for 16 hours. And, as the result, the 1-carboxy-3-adamantanol was converted into a 1-hydroxymethyl-3-adamantanol (yield: 95%) with a conversion of 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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